molecular formula C11H10N2OS B13287055 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13287055
M. Wt: 218.28 g/mol
InChI Key: PZSGPZLNQAMSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a pyrazole ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyclopropyl-1H-pyrazole with thiophene-2-carbaldehyde under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.

    Reduction: 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of both a cyclopropyl group and a pyrazole ring attached to the thiophene ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

5-(3-cyclopropylpyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H10N2OS/c14-7-9-3-4-11(15-9)13-6-5-10(12-13)8-1-2-8/h3-8H,1-2H2

InChI Key

PZSGPZLNQAMSNF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2)C3=CC=C(S3)C=O

Origin of Product

United States

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